molecular formula C11H21N B14381928 2-(2-Methylprop-1-enyl)-1-propylpyrrolidine CAS No. 88067-44-1

2-(2-Methylprop-1-enyl)-1-propylpyrrolidine

Cat. No.: B14381928
CAS No.: 88067-44-1
M. Wt: 167.29 g/mol
InChI Key: GCJVPZHGMGMHCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methylprop-1-enyl)-1-propylpyrrolidine is an organic compound with a unique structure that includes a pyrrolidine ring substituted with a propyl group and a 2-methylprop-1-enyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylprop-1-enyl)-1-propylpyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 2-methylprop-1-enyl bromide with 1-propylpyrrolidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylprop-1-enyl)-1-propylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond in the 2-methylprop-1-enyl group to a single bond, forming a saturated derivative.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine nitrogen, where electrophiles such as alkyl halides can replace the hydrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium catalyst under mild pressure.

    Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent such as dimethylformamide.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of N-alkylated pyrrolidine derivatives.

Scientific Research Applications

2-(2-Methylprop-1-enyl)-1-propylpyrrolidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored as a potential lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Methylprop-1-enyl)-1-propylpyrrolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methylprop-1-enyl)-4-methyltetrahydropyran
  • α-cyano-3-phenoxybenzyl2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate

Uniqueness

2-(2-Methylprop-1-enyl)-1-propylpyrrolidine is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities.

Properties

CAS No.

88067-44-1

Molecular Formula

C11H21N

Molecular Weight

167.29 g/mol

IUPAC Name

2-(2-methylprop-1-enyl)-1-propylpyrrolidine

InChI

InChI=1S/C11H21N/c1-4-7-12-8-5-6-11(12)9-10(2)3/h9,11H,4-8H2,1-3H3

InChI Key

GCJVPZHGMGMHCO-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCCC1C=C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.